molecular formula C7H12N4 B1490066 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1376027-32-5

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine

カタログ番号: B1490066
CAS番号: 1376027-32-5
分子量: 152.2 g/mol
InChIキー: YRQUFBNVMMTCEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 1376027-32-5) is a high-purity chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . This tetrahydrotriazolopyridine derivative is characterized by its amine functional group at the 8-position and is supplied with a purity of ≥98% . The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold, which is recognized in scientific literature as a privileged structure in medicinal chemistry and drug discovery . This core structure is associated with diverse biological activities, making it a valuable template for developing novel pharmacologically active agents . Researchers value this specific amine-functionalized analog for its potential as a key synthetic intermediate or building block in constructing more complex molecules for various research applications. The compound should be stored sealed in a dry environment at 2-8°C and is intended for research and further manufacturing use only, not for direct human use . This product is classified as a dangerous good and may incur HazMat shipping fees; appropriate safety precautions should be observed .

特性

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQUFBNVMMTCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376027-32-5
Record name 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Cyclization of Precursors in Polar Aprotic Solvents

A common synthetic approach involves the cyclization of precursors containing appropriate functional groups to form the fused triazolopyridine ring system. One established method includes:

  • Reaction Conditions: Use of anhydrous potassium carbonate as a base in dimethylformamide (DMF) solvent.
  • Procedure: The precursor amine or hydrazine derivatives undergo intramolecular cyclization promoted by the base, facilitating ring closure to yield the triazolopyridine scaffold.
  • Advantages: This method allows for relatively mild reaction conditions and good yields.

Reaction of Amino Precursors with Methyl Chloroformate (Indirect Route)

Though more commonly reported for related derivatives such as methyl 5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylate, a similar approach can be adapted:

  • Synthetic Route: The reaction of 3-methyl-5H,6H,7H,8H-triazolo[4,3-a]pyridine-8-amine with methyl chloroformate in the presence of a base such as triethylamine.
  • Outcome: This reaction introduces ester functionalities which can be further transformed, potentially serving as intermediates in the synthesis of the target amine compound.
  • Industrial Relevance: Such methods are optimized for scalability, including continuous flow reactors to ensure consistent quality.

Summary Table of Preparation Methods

Method No. Synthetic Approach Key Reagents/Conditions Advantages References/Notes
1 Cyclization in DMF with K2CO3 Anhydrous K2CO3, DMF, precursor amines Mild conditions, good yields Vulcanchem product data
2 Reaction with methyl chloroformate + base Methyl chloroformate, triethylamine, amine precursor Scalable, industrially relevant Benchchem synthesis overview
3 Condensation of sodium enolates with heterocyclic amines Sodium enolates, heterocyclic amines, reflux solvents Versatile for related heterocycles Wiley Online Library synthesis study

Detailed Research Findings and Analysis

  • The cyclization method using potassium carbonate in DMF is frequently cited as a straightforward and efficient route to obtain the triazolopyridine core with the desired methyl and amine substitutions. The base promotes deprotonation and nucleophilic attack facilitating ring closure.
  • Industrial methods adapt these cyclization reactions to continuous flow systems, improving reproducibility and yield, which is critical for scaling up production.
  • Alternative synthetic pathways, such as those involving condensation of sodium enolates with heterocyclic amines, have been demonstrated for structurally related fused heterocycles, indicating potential routes for analog synthesis or derivative preparation.
  • The presence of the methyl group at the 3-position and the amine at the 8-position influences the electronic properties of the molecule, which may affect reaction conditions and product stability.
  • Spectroscopic and elemental analyses confirm the structure of synthesized compounds, ensuring the reliability of preparation methods.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amines.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For instance, research has shown that modifications of triazolo-pyridine can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Neuroprotective Effects

Research has suggested that triazolo-pyridine derivatives may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

Organic Electronics

Due to its unique electronic properties, 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine is being explored for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OFETs (Organic Field Effect Transistors). Its ability to act as a charge transport material enhances device performance.

Catalysis

The compound has potential applications in catalysis due to its ability to form stable complexes with metal ions. Research is ongoing into its use as a catalyst in various organic reactions including cross-coupling reactions and oxidation processes.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through apoptosis induction.
Antimicrobial PropertiesEffective against multiple bacterial strains; disrupted cell membrane integrity.
NeuroprotectionReduced oxidative stress markers in neuronal models exposed to neurotoxins.
Organic ElectronicsEnhanced charge mobility in OLED applications leading to improved device efficiency.

作用機序

The mechanism by which 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.

類似化合物との比較

Comparison with Structural Analogues

Structural analogues of this compound differ in substituents, amine positioning, and ring fusion systems. Below is a detailed comparison supported by physicochemical data and synthesis insights.

Substituent Variations

Methyl vs. Ethyl Substituents
  • Target Compound :

    • Substituent: Methyl (C₃)
    • Molecular Formula: C₇H₁₂N₄
    • Key Property: Moderate lipophilicity due to the methyl group; 95% purity reported .
  • 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylic Acid Hydrochloride

    • Substituent: Ethyl (C₂H₅) and carboxylic acid
    • Molecular Formula: C₉H₁₄ClN₃O₂
    • Molecular Weight: 231.68 g/mol
    • Key Property: Enhanced water solubility due to the carboxylic acid group and hydrochloride salt formation .
  • 2-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]Pyridin-8-Amine

    • Substituent: Ethyl (C₂H₅)
    • Molecular Formula: C₈H₁₄N₄
    • Molecular Weight: 166.23 g/mol
    • Key Property: Altered ring fusion ([1,5-a] vs. [4,3-a]) may reduce aromatic conjugation, affecting electronic properties .
Phenyl Substituents

Amine Position Isomerism

  • 8-Amine vs. 6-Amine Derivatives
    • Target Compound (8-Amine) :
  • Amine Position: 8 (pyridine ring)
  • Molecular Formula: C₇H₁₂N₄
  • Key Property: The 8-amine group may participate in hydrogen bonding with biological targets.

    • 3-Methyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-6-Amine
  • Amine Position: 6 (pyridine ring)
  • Molecular Formula: C₇H₁₂N₄
  • Key Property: The 6-amine isomer may exhibit distinct hydrogen-bonding patterns, altering receptor interactions .

Ring System Modifications

Pyridine vs. Pyridazine Cores
  • N-Phenethyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine
    • Core Structure: Pyridazine fused with triazolo ring ([4,3-b] fusion)
    • Molecular Formula: C₁₄H₁₆N₅
    • Molecular Weight: 254.14 g/mol
    • Key Property: Pyridazine’s electron-deficient nature may enhance binding to enzymes like kinases .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Amine Position Key Properties/Notes
Target Compound C₇H₁₂N₄ 152.18 (calc) Methyl 8 High purity (95%), hydrogenated core
3-Ethyl-8-carboxylic acid HCl C₉H₁₄ClN₃O₂ 231.68 Ethyl, Carboxylic 8 Enhanced solubility
2-Ethyl-[1,5-a] isomer C₈H₁₄N₄ 166.23 Ethyl 8 Altered ring fusion
3-Phenyl-6-amine C₁₂H₁₄N₄ 214.27 Phenyl 6 High lipophilicity
N-Phenethyl-[4,3-b]pyridazin-8-amine C₁₄H₁₆N₅ 254.14 Phenethyl 8 Pyridazine core for kinase binding

生物活性

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula: C8H11N
  • Molecular Weight: 166.23 g/mol
  • IUPAC Name: 1-(3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine
  • CAS Number: 1315368-27-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antiproliferative Activity

Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (nM)Mechanism of Action
3dHeLa30–43Inhibition of tubulin polymerization
3dA549160–240Induction of apoptosis via mitochondrial pathway
3dHT-2967–160Cell cycle arrest at G2/M phase

The compound has shown to be a potent inhibitor of tubulin polymerization with an IC50 value of 0.45 µM and significantly inhibits the binding of colchicine to tubulin (72% inhibition) .

The mechanism by which this compound exerts its effects includes:

  • Cell Cycle Arrest: The compound induces G2/M phase arrest in HeLa cells at concentrations as low as 25 nM.
  • Apoptosis Induction: It activates the intrinsic apoptotic pathway evidenced by mitochondrial depolarization and caspase-9 activation .

Additional Biological Activities

Beyond its antiproliferative effects:

  • Some studies have suggested potential anti-inflammatory properties linked to its structural analogs .
  • Investigations into its role as a P2Y12 receptor antagonist have also been noted .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study exploring the effects on HeLa cells demonstrated that treatment with the compound led to significant changes in cyclin B expression and cdc2 phosphorylation status after 24 hours of exposure .
  • In Vivo Studies:
    • Zebrafish models were utilized to assess the in vivo effectiveness of the compound. Results indicated promising activity against tumor growth in this model system .

Safety and Toxicity

Safety assessments indicate that while the compound shows significant biological activity, it is categorized under hazardous materials with precautionary statements regarding its handling and use .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine derivatives?

The synthesis typically involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, 3-substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones can be synthesized via condensation of hydrazines with cyclic ketones or carboxylic acid derivatives. A validated method involves reacting 3-hydrazinopyrazin-2(1H)-one with succinic or glutaric anhydrides to form fused triazolo-pyrazinone systems, confirmed by ¹H NMR spectroscopy (δ 7.15–7.59 ppm for pyrazinone protons) . Acid catalysts (e.g., HCl) are often used to facilitate cyclization, yielding derivatives with high purity.

Q. How is the structure of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine confirmed experimentally?

Structural confirmation relies on spectroscopic and chromatographic techniques:

  • ¹H NMR : Distinct signals for protons in the pyrazinone fragment (e.g., doublets at δ 7.15–7.28 ppm for H-5 and δ 7.50–7.59 ppm for H-6) .
  • Potentiometric titration : Validates basic nitrogen-containing heterocycles by quantifying protonation states in non-aqueous media (e.g., dimethylformamide) .
  • X-ray crystallography : Used for derivatives like 8-methyl-2-(4-trifluoromethylphenyl)-8H-pyrazolo[4,3-e]triazolopyrimidin-5-amine, with geometric parameters (bond angles: 101.84–138.58°) confirming ring conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between expected and observed spectral data may arise from tautomerism or solvent effects. For example, in ¹H NMR, unexpected splitting patterns could indicate dynamic exchange processes. Strategies include:

  • Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts).
  • Density Functional Theory (DFT) calculations : To predict chemical shifts and compare with experimental data .
  • Crystallographic validation : Resolve ambiguities by comparing XRD-derived bond lengths/angles with computational models .

Q. What methodologies are recommended for quantifying 3-methyl-triazolopyridin-8-amine derivatives in complex matrices?

Non-aqueous potentiometric titration is a robust method for quantification, validated for linearity (R² ≥ 0.99), accuracy (recovery 98–102%), and precision (%RSD < 2%). Key steps include:

  • Solvent selection : Use dimethylsulfoxide or triethylamine for solubility.
  • Titrant : 0.1M HClO₄ in acetic acid.
  • Validation : Follow ICH guidelines, including repeatability (intra-day) and intermediate precision (inter-day) tests .

Q. How do substituent variations at the 3- and 7-positions influence biological activity in triazolopyridin-8-amine derivatives?

Substituents modulate pharmacokinetic and pharmacodynamic properties:

  • Electron-withdrawing groups (e.g., trifluoromethyl) : Enhance metabolic stability and membrane permeability, as seen in cytotoxic analogs of inosine .
  • Hydrophobic moieties (e.g., aryl groups) : Improve target binding affinity, demonstrated in antimicrobial studies .
  • Computational modeling : Tools like PASS (Prediction of Activity Spectra for Substances) predict cytotoxicity and cardioprotective potential based on substituent effects .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for optimizing cyclization reactions in triazolopyridine synthesis?

Key factors include:

  • Reagent stoichiometry : Excess hydrazine (1.2–1.5 eq.) ensures complete cyclization.
  • Temperature control : Reactions often require reflux (e.g., 80–100°C) to overcome activation energy barriers .
  • Acid catalysis : HCl or acetic acid accelerates ring closure by protonating carbonyl intermediates .

Q. How can researchers address poor solubility during analytical method development?

  • Solvent screening : Test aprotic solvents (DMF, DMSO) for dissolution, as solubility in water is typically negligible .
  • Derivatization : Introduce ionizable groups (e.g., carboxylic acids) to improve aqueous compatibility, as seen in 7-methyl-triazolopyrazine-6-carboxylic acid derivatives .

Emerging Research Directions

Q. What are the applications of computational chemistry in triazolopyridine research?

  • Molecular docking : Predict binding modes to targets like kinases or GPCRs.
  • ADMET profiling : Use tools like SwissADME to optimize bioavailability and reduce toxicity .

Q. How can structural analogs of 3-methyl-triazolopyridin-8-amine be designed for enhanced bioactivity?

  • Isosteric replacements : Replace the methyl group with bioisosteres like trifluoromethyl or cyclopropyl .
  • Hybrid scaffolds : Fuse with indole or pyrimidine rings to exploit dual-target mechanisms, as demonstrated in antiviral studies .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthetic protocols for triazolopyridine derivatives?

  • Detailed spectral reporting : Include full ¹H/¹³C NMR assignments and HRMS data.
  • Reagent purity : Use ≥95% pure starting materials, as impurities can derail cyclization .

Q. How are analytical methods validated for regulatory compliance?

Follow pharmacopeial standards (e.g., European Pharmacopoeia):

  • Linearity : Test across 80–120% of the target concentration.
  • Accuracy : Spike recovery experiments with known concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Reactant of Route 2
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。